molecular formula C10H9Cl2N3S B15213748 5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87410-79-5

5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B15213748
CAS No.: 87410-79-5
M. Wt: 274.17 g/mol
InChI Key: LUKOARWNORYQFO-UHFFFAOYSA-N
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Description

Properties

CAS No.

87410-79-5

Molecular Formula

C10H9Cl2N3S

Molecular Weight

274.17 g/mol

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H9Cl2N3S/c1-13-10-15-14-9(16-10)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3,(H,13,15)

InChI Key

LUKOARWNORYQFO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Formation via Polyphosphate Ester-Mediated Cyclization

The core 1,3,4-thiadiazole scaffold is synthesized through a one-pot cyclocondensation reaction between (2,4-dichlorophenyl)acetic acid and thiosemicarbazide in the presence of polyphosphate ester (PPE) . This method, adapted from recent advancements in thiadiazole synthesis, proceeds under mild conditions (85°C, 6 h) to yield 5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-amine as an intermediate.

Reaction Conditions :

  • (2,4-Dichlorophenyl)acetic acid (1.0 equiv), thiosemicarbazide (1.2 equiv), and PPE (3.0 equiv) are combined in anhydrous acetonitrile.
  • The mixture is refluxed at 85°C for 6 hours, cooled, and neutralized with saturated NaHCO₃.
  • The precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the intermediate (yield: 72–78%).

Mechanistic Insight :
PPE facilitates sequential dehydration, cyclization, and aromatization, converting the carboxylic acid and thiosemicarbazide into the thiadiazole ring. The (2,4-dichlorophenyl)methyl group is introduced via the α-carbon of the acetic acid derivative.

N-Methylation via Alkylation

The intermediate amine undergoes N-methylation using methyl iodide in the presence of potassium carbonate as a base.

Procedure :

  • The intermediate (1.0 equiv) is dissolved in dimethylformamide (DMF) .
  • Methyl iodide (1.5 equiv) and K₂CO₃ (2.0 equiv) are added, and the reaction is stirred at 60°C for 12 hours.
  • The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the target compound (yield: 65–70%).

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 3H, Ar-H), 4.15 (s, 2H, CH₂), 3.02 (s, 3H, N-CH₃).
  • IR (KBr) : 2950 cm⁻¹ (C-H stretch, CH₂), 1550 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-S stretch).

Direct Alkylation of Preformed Thiadiazol-2-amine

Synthesis of N-Methyl-1,3,4-thiadiazol-2-amine

A preformed N-methyl-1,3,4-thiadiazol-2-amine is alkylated at the 5-position using (2,4-dichlorophenyl)methyl bromide under basic conditions.

Procedure :

  • N-Methyl-1,3,4-thiadiazol-2-amine (1.0 equiv) is dissolved in DMF with triethylamine (2.0 equiv).
  • (2,4-Dichlorophenyl)methyl bromide (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 24 hours.
  • The product is extracted with ethyl acetate, washed with brine, and crystallized from ethanol (yield: 60–68%).

Advantages :

  • Avoids the need for post-synthetic methylation.
  • Compatible with sensitive functional groups due to mild reaction conditions.

Isothiocyanate-Hydrazide Coupling Strategy

Synthesis of (2,4-Dichlorophenyl)methyl Isothiocyanate

(2,4-Dichlorophenyl)methylamine is treated with thiophosgene in dichloromethane to generate the corresponding isothiocyanate.

Procedure :

  • (2,4-Dichlorophenyl)methylamine (1.0 equiv) is reacted with thiophosgene (1.1 equiv) at 0°C for 2 hours.
  • The isothiocyanate is isolated via distillation (yield: 85–90%).

Cyclization with N-Methylhydrazinecarbothioamide

The isothiocyanate is reacted with N-methylhydrazinecarbothioamide in triethylamine to form the thiadiazole ring.

Reaction Conditions :

  • (2,4-Dichlorophenyl)methyl isothiocyanate (1.0 equiv) and N-methylhydrazinecarbothioamide (1.0 equiv) are stirred in DMF at 50°C for 8 hours.
  • The product is purified via recrystallization (ethanol/water) (yield: 70–75%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation + Methylation 65–70 >98 One-pot cyclization; Scalable Requires two steps
Direct Alkylation 60–68 >95 Single-step alkylation Low yield due to competing reactions
Isothiocyanate Coupling 70–75 >97 High regioselectivity Hazardous reagents (thiophosgene)

Mechanistic and Theoretical Considerations

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-31G*) reveal that the (2,4-dichlorophenyl)methyl group induces a bathochromic shift in the UV-Vis spectrum (λₘₐₓ = 290 nm) due to electron-withdrawing effects. The HOMO-LUMO gap (ΔE = 4.2 eV) correlates with the compound’s stability against oxidation.

Hydrogen Bonding and Solubility

Intramolecular hydrogen bonding between the N-methylamine and thiadiazole sulfur enhances solubility in polar aprotic solvents (e.g., DMF, DMSO).

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby preventing the growth and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
  • CAS Registry Number : 87410-79-5
  • Molecular Formula : C₁₀H₉Cl₂N₃S
  • Molecular Weight : 274.17 g/mol
  • Synonyms: AGN-PC-00LSRZ, CTK3C4197

Structural Features :
This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The core structure is substituted with a (2,4-dichlorophenyl)methyl group at position 5 and an N-methylamine group at position 2. The thiadiazole ring is planar, as observed in related derivatives (mean deviation: 0.0042 Å) .

For example, 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine (CAS 28004-63-9) is synthesized from 2,4-dichlorobenzaldehyde and thiosemicarbazide through cyclization . The N-methyl and benzyl substitutions likely involve additional steps, such as alkylation or Schiff base formation .

Comparison with Similar Compounds

Structural Comparison

Table 1: Key Structural Differences and Similarities

Compound Name / CAS Core Structure Substituents Molecular Formula Molecular Weight (g/mol) References
Target Compound (87410-79-5) 1,3,4-Thiadiazole 5-[(2,4-Dichlorophenyl)methyl], N-methyl C₁₀H₉Cl₂N₃S 274.17
5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine (28004-63-9) 1,3,4-Thiadiazole 5-(2,4-Dichlorophenyl), unsubstituted amine C₈H₅Cl₂N₃S 246.12
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives 1,3,4-Oxadiazole Oxadiazole core with 2,4-dichlorophenyl and amine substituents Varies ~280–320
5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Sulfanyl and fluorophenyl substitutions C₁₅H₁₀ClF₂N₃S₂ 386.89

Key Observations :

  • The target compound distinguishes itself with a benzyl-linked 2,4-dichlorophenyl group and N-methylation, enhancing lipophilicity compared to non-methylated analogs like CAS 28004-63-9 .
  • Sulfanyl substituents (e.g., in CAS 796060-21-4 ) introduce steric bulk and polarizable sulfur atoms, which may influence pharmacokinetics.

Key Observations :

  • The target compound’s N-methyl group may enhance metabolic stability compared to primary amine analogs, as seen in other methylated pharmaceuticals .
  • Oxadiazole derivatives () show selective cytotoxicity toward liver cancer cells, suggesting that the dichlorophenyl moiety contributes to targeting .
  • Thiadiazole-quinazoline hybrids () demonstrate dual functionality as kinase inhibitors and hypoglycemic agents, highlighting the scaffold’s versatility .

Key Observations :

  • The target compound’s benzyl and N-methyl groups likely reduce crystallinity compared to simpler analogs, complicating purification .
  • Oxadiazole derivatives () exhibit better aqueous solubility due to the oxygen-rich core, whereas thiadiazoles are more lipophilic .

Structure-Activity Relationships (SAR)

  • Chlorine Positioning : 2,4-Dichlorophenyl substitution (as in the target compound) enhances bioactivity compared to 2,3- or 2,6-dichloro isomers, likely due to optimized steric and electronic interactions .
  • N-Methylation : Methylation of the amine group improves membrane permeability but may reduce hydrogen-bonding capacity with targets .
  • Core Heterocycle : Thiadiazoles generally exhibit stronger π-π stacking interactions than oxadiazoles, favoring binding to aromatic enzyme pockets .

Biological Activity

5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which have garnered attention due to their diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential as an antitumor agent and other pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with dichlorobenzyl derivatives. The structural elucidation is usually performed using techniques such as NMR spectroscopy and mass spectrometry. For instance, the compound exhibits characteristic peaks in FT-IR spectroscopy that correspond to functional groups present in its structure.

Table 1: Characterization Data

TechniqueObserved Peaks/Values
FT-IR-NH stretching: 3218 cm⁻¹
C=N stretching: 1572 cm⁻¹
NMRChemical shifts indicative of the thiadiazole structure
Mass SpecMolecular ion peak consistent with C17H14Cl2N4S

Antitumor Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antitumor activity. The mechanism of action often involves the induction of apoptosis in cancer cells. For example, a study demonstrated that derivatives of thiadiazoles could effectively inhibit cell proliferation in various cancer cell lines, with IC50 values ranging from 1.61 µg/mL to 23.30 mM depending on the specific substitution patterns on the phenyl ring .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Electronegative Substituents : The presence of chlorine atoms enhances the compound's lipophilicity and may improve its interaction with biological targets.
  • Methyl Group : Positioned at the nitrogen atom increases electron density, potentially enhancing biological activity.

These modifications are crucial for optimizing the compound's efficacy against specific cancer cell lines.

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The results indicated that this compound exhibited a dose-dependent cytotoxic effect with an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin .

Case Study 2: Mechanistic Insights

Molecular dynamics simulations revealed that this compound interacts primarily through hydrophobic contacts with target proteins involved in apoptotic pathways. This interaction was further validated through docking studies which showed a favorable binding affinity compared to other known inhibitors .

Q & A

Q. What are the standard synthetic pathways for 5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine, and how do reaction conditions impact yield and purity?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with substituted aromatic acids or esters. For example:

  • Step 1 : Reacting 2,4-dichlorobenzyl derivatives with thiosemicarbazide under reflux in polar solvents (e.g., ethanol or DMF) .
  • Step 2 : Cyclization using reagents like POCl₃ or H₂SO₄ to form the thiadiazole core .
  • Critical factors : Temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents influence intermediate stability and final yield. Purification via recrystallization (DMSO/water mixtures) or column chromatography is essential to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups and aromatic protons). For example, the N-methyl group typically resonates at δ 2.8–3.2 ppm .
  • X-ray Crystallography : Resolves dihedral angles between the thiadiazole ring and dichlorophenyl group (e.g., ~21.5° in similar analogs), confirming steric and electronic interactions .
  • Elemental Analysis : Validates molecular composition (C, H, N, S) with <0.3% deviation from theoretical values .

Q. How does the substitution pattern on the thiadiazole ring influence physicochemical properties?

  • Lipophilicity : The 2,4-dichlorophenyl group increases logP values, enhancing membrane permeability .
  • Hydrogen Bonding : The amine group at position 2 and sulfur/nitrogen atoms enable intermolecular interactions, affecting solubility and crystal packing .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported antimicrobial activity, and how can contradictory bioassay data be resolved?

  • Mechanism : The thiadiazole core disrupts microbial cell walls via thiol-mediated redox cycling, while the dichlorophenyl group enhances binding to fungal cytochrome P450 enzymes .
  • Data Contradictions : Variability in MIC values (e.g., 2–32 µg/mL against Candida spp.) may stem from assay conditions (pH, inoculum size). Standardizing protocols (CLSI guidelines) and using isogenic mutant strains can clarify target specificity .

Q. How can computational modeling (e.g., DFT, molecular docking) optimize this compound for selective kinase inhibition?

  • DFT Studies : Calculate frontier molecular orbitals to predict reactivity. For analogs, HOMO-LUMO gaps of ~4.2 eV suggest stability under physiological conditions .
  • Docking Simulations : Dock the compound into ATP-binding pockets (e.g., EGFR kinase). The dichlorophenyl group shows van der Waals interactions with hydrophobic residues (e.g., Leu694), while the thiadiazole nitrogen forms hydrogen bonds with Thr766 .

Q. What strategies address synthetic challenges in scaling up while maintaining enantiomeric purity?

  • Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with palladium catalysts to control stereochemistry during cyclization .
  • Process Optimization : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ flow chemistry to enhance reproducibility .

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